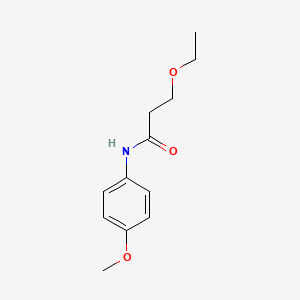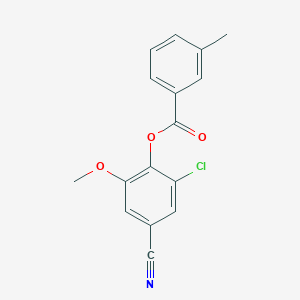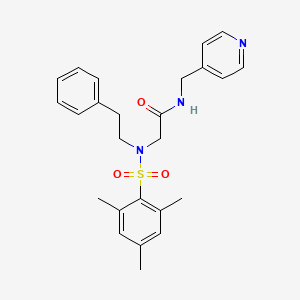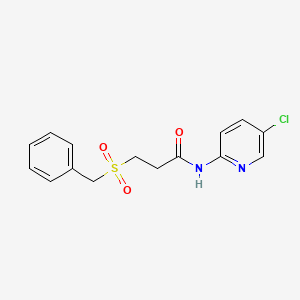![molecular formula C21H26O4 B4199531 4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4199531.png)
4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzaldehyde
Übersicht
Beschreibung
4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzaldehyde, commonly known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BPPB is a white crystalline solid that is soluble in organic solvents and is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of BPPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In agriculture, it has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of essential plant components, such as fatty acids and amino acids.
Biochemical and Physiological Effects:
BPPB has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In medicine, it has been shown to reduce inflammation and pain, inhibit tumor growth, and modulate the immune system. In agriculture, it has been shown to inhibit the growth of weeds and fungi, and increase crop yield. In material science, BPPB has been used to synthesize various organic compounds with unique properties, such as liquid crystals with high birefringence and polymers with high thermal stability.
Vorteile Und Einschränkungen Für Laborexperimente
BPPB has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and synthesize it.
Zukünftige Richtungen
There are several potential future directions for research on BPPB, including:
1. Development of new drugs based on its anti-inflammatory and anti-tumor properties.
2. Development of new pesticides based on its herbicidal and fungicidal properties.
3. Synthesis of new organic compounds with unique properties, such as liquid crystals and polymers.
4. Investigation of its potential applications in other fields, such as energy storage and catalysis.
In conclusion, BPPB is a versatile chemical compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential and develop new applications.
Wissenschaftliche Forschungsanwendungen
BPPB has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, BPPB has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, BPPB has been used as a building block in the synthesis of various organic compounds, including liquid crystals and polymers.
Eigenschaften
IUPAC Name |
4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-4-16(3)18-7-9-19(10-8-18)24-12-13-25-20-11-6-17(15-22)14-21(20)23-5-2/h6-11,14-16H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZVBGVDTXIRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-methylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4199489.png)
![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B4199491.png)
![N-(4-fluorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4199504.png)

![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B4199517.png)
![N-[4-methoxy-2-({[(4-methylphenyl)thio]acetyl}amino)phenyl]-2-furamide](/img/structure/B4199523.png)
![N'-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4199535.png)

![N-{3,5-bis[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4199553.png)
![N-[5-({2-[(4-acetylphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4199554.png)
